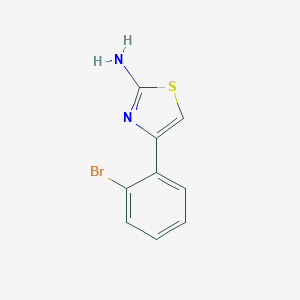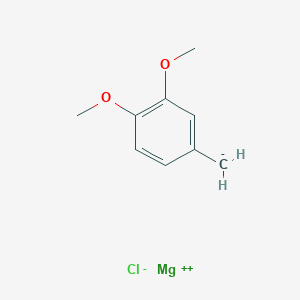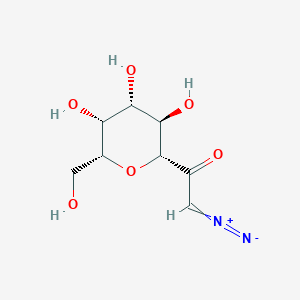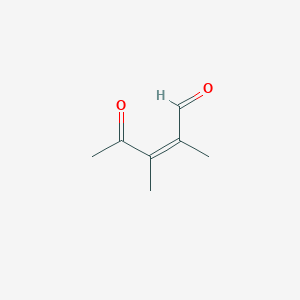
4-(2-Bromophenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
what is '4-(2-Bromophenyl)-1,3-thiazol-2-amine'? this compound is an organic compound that is used in the synthesis of various pharmaceuticals. It is an amine derived from thiazole, containing a bromophenyl group. the use of 'this compound' this compound is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is also used as a reagent for the synthesis of various heterocyclic compounds. It is also used as a starting material for the synthesis of other organic compounds, such as aryl thiazoles, quinolines, and benzimidazoles. Additionally, it can be used as a catalyst in the synthesis of polymers and other organic materials. the chemistry of 'this compound' this compound is an organic compound containing the elements carbon, hydrogen, nitrogen, bromine, and sulfur. It is an amine, a type of organic compound that contains a nitrogen atom with a lone pair of electrons. The nitrogen atom is connected to two hydrocarbon groups, a phenyl group and a thiazol group. The phenyl group contains a benzene ring with a bromine atom attached to one of its carbon atoms. The thiazol group contains a sulfur atom and a nitrogen atom, with a single bond between them. The compound is highly polar due to the presence of the amine group and the bromine atom. It is likely to be soluble in polar solvents such as water or alcohols. The compound can react with other compounds to form amides, esters, and other derivatives. It can also react with acids to form salts. It is also likely to react with bases to form amines. the biochemical/physical effects of 'this compound' this compound is a synthetic compound used in research. It has been found to inhibit the enzyme cytochrome P450 2B6, which is involved in the metabolism of certain drugs and hormones. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain. In addition, it has been found to have antioxidant and anti-cancer properties. It has also been found to have anti-fungal and anti-bacterial properties. the benefits of 'this compound' are still unknown. It is a relatively new compound and has not been studied for any potential benefits. the related research of 'this compound' 1. Synthesis and Antimicrobial Activity of Thiazol-2-amine Derivatives. 2. Synthesis and Pharmacological Evaluation of 4-Substituted Thiazol-2-amine Derivatives. 3. Synthesis and Antioxidant Activity of 4-Substituted Thiazol-2-amine Derivatives. 4. Synthesis and Anticancer Activity of 4-Substituted Thiazol-2-amine Derivatives. 5. Synthesis and Antifungal Activity of 4-Substituted Thiazol-2-amine Derivatives. 6. Synthesis and Antimicrobial Activity of 4-Substituted Thiazol-2-amine Derivatives. 7. Synthesis and Anti-inflammatory Activity of 4-Substituted Thiazol-2-amine Derivatives. 8. Synthesis and Anticonvulsant Activity of 4-Substituted Thiazol-2-amine Derivatives. 9. Synthesis and Analgesic Activity of 4-Substituted Thiazol-2-amine Derivatives. 10. Synthesis and Antiviral Activity of 4-Substituted Thiazol-2-amine Derivatives.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Studies The thiazole derivative, 4-(2-Bromophenyl)-1,3-thiazol-2-amine, has been studied for its potential use in corrosion inhibition. Quantum chemical parameters and molecular dynamics simulations were performed to predict the inhibition performances of certain thiazole derivatives, including variations with bromophenyl groups, against the corrosion of iron metal. The theoretical data obtained showed good agreement with the experimental inhibition efficiency results previously reported, suggesting the compound's potential in protective coatings or treatments to prevent metal corrosion (Kaya et al., 2016).
Material Synthesis and Characterization this compound is involved in the synthesis of various organic compounds. For example, it was used in the preparation of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles, showcasing its versatility in chemical synthesis (Lygin & Meijere, 2009). Additionally, the molecule was part of the synthesis process of N,4-diphenyl thiazole-2-amine derivatives, where its structure and interactions were thoroughly analyzed through various techniques like X-ray diffraction, FT-IR, and mass spectral analysis, emphasizing its importance in the field of material characterization and molecular design (Nadaf et al., 2019).
Catalysis and Chemical Transformations The compound also finds application in catalysis and chemical transformations. It was used in the transformation of 4-(2-bromophenyl)-1,2,3-thia-and -selenadiazoles with amines in the presence of potassium carbonate and copper(I) iodide, leading to the formation of 2-aminobenzo[b]chalcogenophenes. This process demonstrates the compound's utility in complex organic reactions and its potential role in the synthesis of novel organic materials (Popova et al., 2018).
Antibacterial and Antifungal Applications Some derivatives of this compound have been synthesized and screened for antimicrobial activity. In particular, the study showed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. This points towards the potential pharmaceutical applications of the compound or its derivatives in developing new antibacterial and antifungal agents (Kubba & Rahim, 2018).
Zukünftige Richtungen
The future directions for the study of “4-(2-Bromophenyl)-1,3-thiazol-2-amine” could involve further exploration of its biological activities, including its potential antimicrobial and anticancer effects . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis process .
Wirkmechanismus
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It can be inferred from related studies that these compounds may interact with their targets through a process of molecular docking . This involves the compound fitting into a specific binding pocket of the target molecule, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect the pathways associated with microbial resistance and cancer cell proliferation .
Pharmacokinetics
A study on similar compounds showed promising adme properties , suggesting that these compounds could have good bioavailability.
Result of Action
Related compounds have shown promising antimicrobial and anticancer activities . These compounds were found to be active against a cancer cell line and exhibited antimicrobial activity comparable to standard drugs .
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAOQMFTWSDKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349795 | |
| Record name | 4-(2-Bromophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103965-99-7 | |
| Record name | 4-(2-Bromophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103965-99-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)





![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)


